molecular formula C15H19BrN2O4 B2454604 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1904096-84-9

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2454604
CAS No.: 1904096-84-9
M. Wt: 371.231
InChI Key: QXMJNFJQRMPAAY-UHFFFAOYSA-N
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Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with significant implications in various fields of science, particularly in chemistry and biology. As a complex molecule, it exhibits interesting structural features and reactivity patterns that make it a subject of study in synthetic chemistry and potential therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can be achieved through multiple steps, typically starting with the preparation of the core pyrrolidine ring, followed by the introduction of the bromopyridinyl group. Reactions often involve the use of coupling reagents like EDCI or DCC for ester formation, and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production scale-up involves optimization of reaction conditions, solvent systems, and purification methods to achieve high yields and purity. Employing continuous flow reactors may also enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate undergoes various reactions including substitution, oxidation, and reduction.

Common Reagents and Conditions:

  • Substitution reactions: Often carried out under nucleophilic conditions using reagents such as sodium azide or sodium hydride.

  • Oxidation reactions: Typically performed using oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).

  • Reduction reactions: Involve reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The products of these reactions vary depending on the specific functional group being targeted. For example, oxidation may convert an alcohol group into a carbonyl compound, while substitution reactions may introduce new substituents on the pyrrolidine or pyridinyl rings.

Scientific Research Applications

Chemistry: This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the construction of diverse molecular architectures.

Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting effects on certain biological pathways or receptors.

Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

Industry: In the chemical industry, it could be used as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. These may include:

  • Enzymatic inhibition or activation: By binding to enzyme active sites or allosteric sites, altering their activity.

  • Receptor modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 1-(Pyrrolidin-1-yl)-2-methylprop-2-en-1-yl acetate

  • 3-Bromopyridin-2-yl acetate

  • Pyrrolidine derivatives with various substituents

This compound’s distinct chemical nature makes it a valuable subject for ongoing research in synthetic chemistry and applied sciences. How do you feel about diving into such detailed chemistry topics?

Properties

IUPAC Name

[1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4/c1-10(19)22-15(2,3)14(20)18-8-6-11(9-18)21-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJNFJQRMPAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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